2-Methylhippursäure

Übersicht

Beschreibung

Dehydrocostuslacton ist ein natürlich vorkommendes Sesquiterpenlacton, das in verschiedenen Heilpflanzen vorkommt, darunter Saussurea lappa und Inula helenium. Es ist bekannt für seine vielfältigen biologischen Aktivitäten, darunter entzündungshemmende, krebshemmende, antivirale, antimikrobielle, antifungale, antioxidative, antidiabetische, antiulzeröse und anthelmintische Eigenschaften .

Wissenschaftliche Forschungsanwendungen

Dehydrocostuslactone has a wide range of scientific research applications, including:

Wirkmechanismus

Target of Action

2-Methylhippuric acid is an acyl glycine . Acyl glycines are produced through the action of glycine N-acyltransferase . Therefore, the primary target of 2-Methylhippuric acid is the enzyme glycine N-acyltransferase.

Mode of Action

As an acyl glycine, it is produced through the action of glycine n-acyltransferase . This suggests that 2-Methylhippuric acid might interact with this enzyme to exert its effects.

Biochemical Pathways

2-Methylhippuric acid is a metabolite of the isomers of xylene . The presence of 2-Methylhippuric acid can be used as a biomarker to determine exposure to xylene . .

Pharmacokinetics

It is known that 2-methylhippuric acid is a metabolite of xylene , suggesting that its absorption, distribution, metabolism, and excretion (ADME) properties may be related to those of xylene.

Result of Action

The presence of 2-Methylhippuric acid can be used as a biomarker to determine exposure to xylene . This suggests that the primary result of the action of 2-Methylhippuric acid is the indication of xylene exposure.

Action Environment

2-Methylhippuric acid is relatively stable and can be stored at room temperature . It is soluble in water, with a solubility of 2.08 g/100 mL at 25°C . It is stable under acidic conditions but is prone to hydrolysis under alkaline conditions . These properties suggest that the action, efficacy, and stability of 2-Methylhippuric acid can be influenced by environmental factors such as temperature and pH.

Biochemische Analyse

Biochemical Properties

2-Methylhippuric acid is an acyl glycine . Acyl glycines are normally minor metabolites of fatty acids . The excretion of certain acyl glycines, including 2-Methylhippuric acid, is increased in several inborn errors of metabolism .

Cellular Effects

The physiological effects of 2-Methylhippuric acid include health effects such as digestive system disorder and hepatobiliary disorder . Its level can be measured in the urine of workers exposed to xylene .

Molecular Mechanism

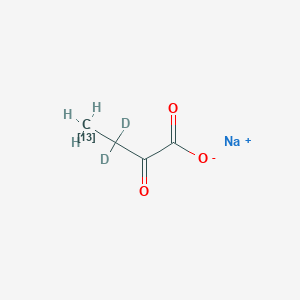

2-Methylhippuric acid is a derivative of hippuric acid, an amino acid naturally present within the human body . By incorporating the d7 isotope, this compound becomes an invaluable tool for tracing metabolic pathways, easily distinguishable from endogenous molecules .

Temporal Effects in Laboratory Settings

Its level can be measured in the urine of workers exposed to xylene , suggesting that it may be stable and detectable over time in biological samples.

Metabolic Pathways

2-Methylhippuric acid is involved in the metabolism of fatty acids . In certain cases, the measurement of these metabolites in body fluids can be used to diagnose disorders associated with mitochondrial fatty acid beta-oxidation .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Dehydrocostuslacton kann durch verschiedene chemische Reaktionen synthetisiert werden. Eine gängige Methode beinhaltet die Michael-Additionsreaktion, bei der Derivate von Dehydrocostuslacton durch Einführung verschiedener funktioneller Gruppen synthetisiert werden . Eine andere Methode beinhaltet die Verwendung von Festphasenextraktion und Ultrahochleistungs-Flüssigchromatographie gekoppelt mit Quadrupol-Orbitrap-Hochauflösungs-Massenspektrometrie, um das metabolische Netzwerk von Dehydrocostuslacton in biologischen Proben aufzudecken .

Industrielle Produktionsmethoden

Die industrielle Produktion von Dehydrocostuslacton beinhaltet typischerweise die Extraktion der Verbindung aus den Wurzeln von Saussurea lappa und Inula helenium. Das Extraktionsverfahren umfasst Schritte wie Trocknen, Mahlen und Lösungsmittelextraktion, gefolgt von der Reinigung mithilfe chromatographischer Techniken .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Dehydrocostuslacton unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Dehydrocostuslacton kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Dehydrocostuslacton in seine reduzierten Formen umwandeln.

Substitution: Substitutionsreaktionen beinhalten den Austausch von funktionellen Gruppen in Dehydrocostuslacton durch andere Gruppen.

Gängige Reagenzien und Bedingungen

Gängige Reagenzien, die bei den Reaktionen von Dehydrocostuslacton verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Reaktionsbedingungen variieren je nach gewünschtem Produkt und können verschiedene Lösungsmittel, Temperaturen und Katalysatoren umfassen .

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus den Reaktionen von Dehydrocostuslacton gebildet werden, gehören verschiedene oxidierte und reduzierte Derivate sowie substituierte Verbindungen mit verschiedenen funktionellen Gruppen .

Wissenschaftliche Forschungsanwendungen

Dehydrocostuslacton hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

Dehydrocostuslacton entfaltet seine Wirkungen durch mehrere Mechanismen, darunter:

- Modulation der p38-Mitogen-aktivierten Proteinkinase (MAPK) und des Nuclear Factor-kappa B (NF-κB)-Signalweges : Dehydrocostuslacton hemmt die Phosphorylierung von p38 MAPK und die Aktivierung von NF-κB, was zu einer reduzierten Entzündung und Makrophagenpolarisierung führt .

Hemmung des Signaltransducers und Aktivators der Transkription 3 (STAT3): Dehydrocostuslacton hemmt die Aktivierung von STAT3, was zu einer verringerten Zellproliferation und einer erhöhten Apoptose führt.

Induktion der Apoptose: Dehydrocostuslacton fördert die Apoptose, indem es die Aktivierung von Caspasen erhöht und die Spaltung von Poly(ADP-Ribose)polymerase (PARP) verstärkt.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Parthenolid: Ein Sesquiterpenlacton, das für seine entzündungshemmenden und krebshemmenden Wirkungen bekannt ist.

Einzigartigkeit von Dehydrocostuslacton

Dehydrocostuslacton ist einzigartig aufgrund seiner Fähigkeit, mehrere Signalwege zu hemmen, darunter STAT3 und NF-κB, und seines Potenzials, Apoptose in verschiedenen Krebszelllinien zu induzieren. Seine vielfältigen biologischen Aktivitäten machen es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung in den Bereichen Medizin und Industrie .

Eigenschaften

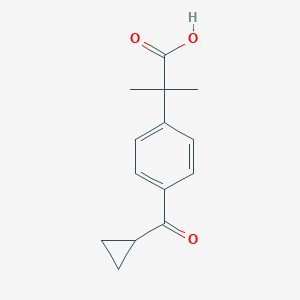

IUPAC Name |

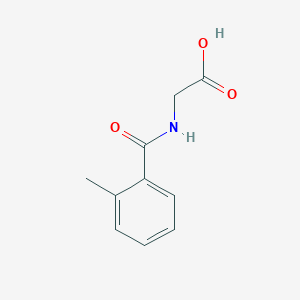

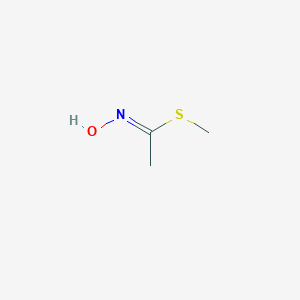

2-[(2-methylbenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7-4-2-3-5-8(7)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOEBAVRJHRCKRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60194818 | |

| Record name | 2-Methylhippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Methylhippuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>29 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24837349 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

42013-20-7 | |

| Record name | 2-Methylhippuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42013-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylhippuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042013207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Toluric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylhippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(o-toluoyl)glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLHIPPURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J043BCI40Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylhippuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B29349.png)